molecular formula C12H17BrN2O2S B1512195 tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate CAS No. 1251009-79-6

tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate

Cat. No. B1512195
Key on ui cas rn: 1251009-79-6
M. Wt: 333.25 g/mol
InChI Key: IYHSCTMUOVWIJY-UHFFFAOYSA-N
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Patent
US08912179B2

Procedure details

A solution of (2-Bromo-4,5,6,7-tetrahydro-benzothiazol-6-yl)-carbamic acid tert-butyl ester (0.50 grams, 1.5 mmol, obtained in preparation 2) in dichloromethane (30 mL) was treated with trifluroacetic acid (1.1 mL, 15 mmol) at 0° C. Reaction mass was stirred for 4 hours. After completion of the reaction, the mass was quenched with ice cold water and adjusted pH to 10, by using 40% aqueous sodium hydroxide solution. The product was extracted with dichloromethane (3×50 mL) and the combined organics were washed with water followed by brine and dried over anhydrous sodium sulphate. The organic volatiles were evaporated under vacuum to obtain the title compound (0.36 grams).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([Br:15])[S:14][C:10]=2[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:15][C:13]1[S:14][C:10]2[CH2:9][CH:8]([NH2:7])[CH2:17][CH2:16][C:11]=2[N:12]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CC2=C(N=C(S2)Br)CC1)=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the mass was quenched with ice cold water and adjusted pH to 10
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The organic volatiles were evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)CCC(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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